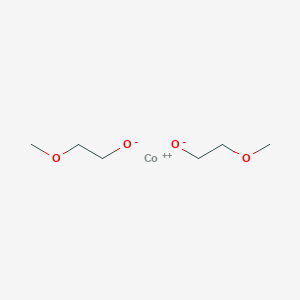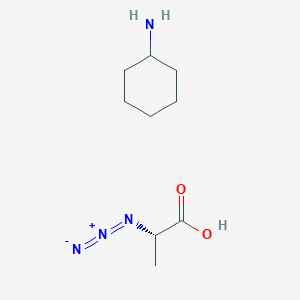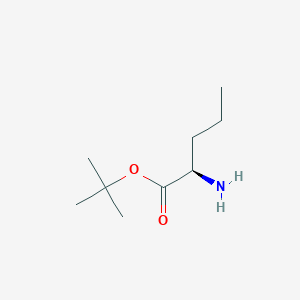
N-ISO-PROPYL-D7-ACRYLAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ISO-PROPYL-D7-ACRYLAMIDE is a stable isotope-labeled compound with the molecular formula C6H4D7NO and a molecular weight of 120.2 g/mol . It is a derivative of N-isopropylacrylamide, where seven hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research as a reference standard and in various analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ISO-PROPYL-D7-ACRYLAMIDE can be synthesized through a sol-gel method involving the polymerization of N-isopropylacrylamide with deuterated reagents . The process typically involves the use of alkoxysilanes as precursors, which react with the organic monomer via free radical polymerization. The reaction conditions include controlled temperature, the presence of initiators like ammonium persulfate, and the use of solvents such as water and acetone .
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization techniques, often utilizing high internal phase emulsion polymerization (HIPE) to achieve a highly interconnected porous structure . This method ensures uniform pore distribution and mechanical stability, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-ISO-PROPYL-D7-ACRYLAMIDE undergoes several types of chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Particularly nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium persulfate as an initiator for polymerization, tetramethylethylenediamine (TMEDA) as a catalyst, and solvents like water, acetone, and phenol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, polymerization reactions typically yield poly(N-isopropylacrylamide) hydrogels, which exhibit unique thermal and mechanical properties .
Scientific Research Applications
N-ISO-PROPYL-D7-ACRYLAMIDE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-ISO-PROPYL-D7-ACRYLAMIDE is primarily based on its thermo-responsive properties. At temperatures below its lower critical solution temperature (LCST) of around 32°C, the polymer remains in a swollen, hydrated state. When the temperature exceeds the LCST, the polymer undergoes a phase transition to a collapsed, dehydrated state . This property is exploited in various applications, such as controlled drug release and tissue engineering .
Comparison with Similar Compounds
N-ISO-PROPYL-D7-ACRYLAMIDE is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. Similar compounds include:
N-isopropylacrylamide: The non-deuterated version, widely used in the synthesis of thermo-responsive polymers.
Poly(N-isopropylacrylamide): A polymer form used in hydrogels and smart materials.
N-vinyl pyrrolidone: Another monomer used in the synthesis of hydrogels with enhanced hydrophilicity.
These compounds share similar thermo-responsive properties but differ in their specific applications and molecular structures.
Properties
CAS No. |
1219803-32-3 |
|---|---|
Molecular Formula |
C6H4D7NO |
Molecular Weight |
120.2007724 |
Synonyms |
N-ISO-PROPYL-D7-ACRYLAMIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Urea, N-[(1R)-1-phenylethyl]-N'-[3-(triethoxysilyl)propyl]-](/img/structure/B1148607.png)





![4-Vinyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148626.png)
